molecular formula C4H3NO3S B3023494 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 43029-06-7

2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No. B3023494
CAS RN: 43029-06-7
M. Wt: 145.14 g/mol
InChI Key: OPOCUNROALQOCC-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with sulfur and nitrogen atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . For instance, arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles have shown promising results in reducing inflammation and pain .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to possess antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have also been reported to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole compounds have shown potential in the field of cancer research. For example, certain thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines . In particular, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have shown potent effects on prostate cancer .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases.

Diuretic Activity

Thiazole derivatives have been reported to exhibit diuretic activity . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Role in Synthesis of Bioactive Compounds

Thiazole compounds, including “2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid”, play a crucial role in the synthesis of various bioactive compounds . These compounds have a wide range of applications in medicinal chemistry, including the development of drugs like Atorvastatin and Sunitinib .

Safety and Hazards

While the safety and hazards of thiazoles can vary depending on their specific structure, it’s generally recommended to avoid breathing dust and contact with skin and eyes when handling these compounds . The specific safety and hazards of “2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the available literature.

properties

IUPAC Name

2-oxo-3H-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOCUNROALQOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608583
Record name 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid

CAS RN

43029-06-7
Record name 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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